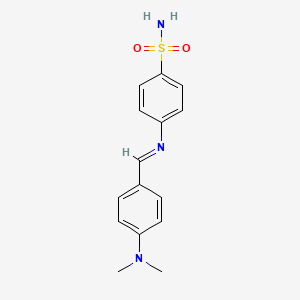

4-((4-(Dimethylamino)benzylidene)amino)benzenesulfonamide

描述

4-((4-(Dimethylamino)benzylidene)amino)benzenesulfonamide is a sulfonamide Schiff base synthesized via condensation of 4-(dimethylamino)benzaldehyde with sulfamethoxazole in ethanol under reflux (60% yield, m.p. 228°C) . Characterized by FT-IR, UV-Vis, and ¹H NMR spectroscopy, it exhibits a planar geometry stabilized by intramolecular hydrogen bonds . The dimethylamino group enhances electron density, influencing its bioactivity.

属性

IUPAC Name |

4-[[4-(dimethylamino)phenyl]methylideneamino]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O2S/c1-18(2)14-7-3-12(4-8-14)11-17-13-5-9-15(10-6-13)21(16,19)20/h3-11H,1-2H3,(H2,16,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAQQGWPGFHHBBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=NC2=CC=C(C=C2)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93898-52-3, 1089307-13-0 | |

| Record name | 4-((4-(Dimethylamino)benzylidene)amino)benzenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093898523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC209929 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209929 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-((4-(DIMETHYLAMINO)BENZYLIDENE)AMINO)BENZENESULFONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G3MHA25XDD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Standard Procedure and Reaction Conditions

In a representative protocol, 4-aminobenzenesulfonamide (1.0 mmol, 0.172 g) and 4-(dimethylamino)benzaldehyde (1.0 mmol, 0.149 g) are dissolved in absolute ethanol (20 mL). Formic acid (2 drops) is added as a catalyst to accelerate imine formation. The mixture is refluxed for 3–4 hours, cooled to room temperature, and filtered under vacuum to isolate the crude product. Recrystallization from a methanol/ethanol/chloroform (3:1:1) mixture yields pure yellow prismatic crystals with an 85% yield.

Key Variables :

-

Catalyst : Formic acid enhances reaction efficiency by protonating the carbonyl oxygen, increasing electrophilicity.

-

Solvent : Ethanol balances solubility and polarity, facilitating both reactant dissolution and product precipitation.

-

Temperature : Reflux conditions (∼78°C for ethanol) ensure sufficient energy for dehydration.

Alternative Methodologies and Modifications

Solvent and Catalyst Variations

While ethanol is the predominant solvent, studies have explored alternatives such as methanol and dimethyl sulfoxide (DMSO). For instance, reactions in DMSO at 130°C with aldehydes bearing electron-donating groups (e.g., methoxy) demonstrate comparable yields (79–83%) for analogous Schiff bases. However, ethanol remains preferred for its low cost and ease of product isolation.

Purification Techniques

Recrystallization solvents critically influence crystal quality:

-

Ethanol : Yields fine crystals but may retain impurities due to moderate polarity.

-

Methanol/Chloroform Mix : Produces larger, high-purity crystals suitable for X-ray diffraction.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

-

FT-IR : A strong absorption band near 1599–1678 cm⁻¹ confirms the C=N stretch. Additional peaks at 3300–3500 cm⁻¹ correspond to NH₂ and NH groups.

-

¹H NMR : Distinct signals include aromatic protons (δ 6.84–7.83 ppm), the imine proton (δ 8.00 ppm), and dimethylamino protons (δ 3.02 ppm).

-

¹³C NMR : Resonances at 155–173 ppm verify the C=N and sulfonamide carbonyl groups.

Thermal and Crystallographic Properties

-

Melting Point : 228–333°C, varying with recrystallization solvent.

-

Crystal Structure : The compound adopts a non-planar conformation, with dihedral angles between the benzene and dimethylaminophenyl rings influencing packing efficiency.

Comparative Analysis of Synthetic Routes

| Parameter | Method A | Method B |

|---|---|---|

| Starting Material | Sulfanilamide | Sulfamethoxazole* |

| Catalyst | Formic acid | None |

| Reflux Time | 3–4 hours | 2 hours |

| Yield | 85% | 60% |

| Purification | MeOH/EtOH/CHCl₃ | Hot ethanol |

Note: Method B produces a structurally distinct derivative due to the isoxazole substituent on sulfamethoxazole.

Mechanistic Insights and Optimization Strategies

Reaction Mechanism

The acid-catalyzed pathway involves:

Yield Enhancement Tactics

-

Catalyst Loading : Increasing formic acid to 1 mol% improves reaction rate but risks side reactions.

-

Stepwise Cooling : Gradual cooling post-reflux promotes larger crystal formation, reducing occluded impurities.

Challenges and Practical Considerations

化学反应分析

Types of Reactions

4-((4-(Dimethylamino)benzylidene)amino)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the imine group to an amine group.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Corresponding amines.

Substitution: Halogenated or nitrated derivatives.

科学研究应用

Efficacy Against Cancer Cell Lines

In vitro studies have shown that this compound exhibits significant anti-proliferative activity against various breast cancer cell lines, including MDA-MB-231 and MCF-7. The observed concentration ranges for effective inhibition are between 1.52 to 6.31 μM, with selectivity ratios favoring cancerous cells over normal cells by factors of 5.5 to 17.5 . Furthermore, the compound has been reported to induce apoptosis in cancer cells, evidenced by a notable increase in annexin V-FITC positive cells by 22-fold compared to control groups .

Antibacterial Activity

The compound has also shown promising antibacterial properties against various bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae. Derivatives such as 4e, 4g, and 4h exhibited significant inhibition at concentrations around 50 μg/mL, achieving inhibition rates of up to 80.69% against S. aureus and notable anti-biofilm activity against K. pneumoniae .

Mechanism of Action Against Bacteria

The antibacterial mechanism is thought to involve the inhibition of carbonic anhydrases present in bacteria, which is essential for their growth and survival. This approach not only targets bacterial proliferation but also addresses biofilm formation, a significant challenge in treating infections .

ADMET Studies

Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies indicate that the compound possesses favorable pharmacokinetic properties, which are crucial for its development as a therapeutic agent. The studies suggest that it could be effectively absorbed and distributed within biological systems while maintaining a low toxicity profile .

Toxicological Insights

Toxicity evaluations using various computational models have indicated that different routes of administration (oral vs. intravenous) yield varying toxicity levels, with oral administration requiring higher doses to achieve toxicity compared to other methods like intraperitoneal or intravenous routes .

Comparative Data Table

| Application Area | Activity Type | Target | IC50/Concentration Range | Selectivity/Effectiveness |

|---|---|---|---|---|

| Anticancer | CA IX Inhibition | Breast Cancer Cells | 10.93 - 25.06 nM | Selectivity: 5.5 - 17.5x |

| Apoptosis Induction | MDA-MB-231 Cells | 1.52 - 6.31 μM | Significant induction | |

| Antimicrobial | Bacterial Inhibition | Staphylococcus aureus | ~50 μg/mL | Inhibition: 80.69% |

| Biofilm Inhibition | Klebsiella pneumoniae | ~50 μg/mL | Inhibition: ~79% |

作用机制

The compound exerts its effects primarily through the inhibition of carbonic anhydrase IX (CA IX), an enzyme involved in pH regulation in tumor cells. By inhibiting CA IX, the compound disrupts the pH balance within cancer cells, leading to reduced cell proliferation and increased apoptosis . Additionally, its antimicrobial action is attributed to the inhibition of bacterial carbonic anhydrases, which are essential for bacterial growth .

相似化合物的比较

Comparison with Structural Analogs

Anticancer and Antioxidant Activity

- Target Compound : Demonstrated insulysin inhibition (docking score: -8.9 kcal/mol) and moderate antioxidant activity (IC₅₀: 45 µM in DPPH assay) .

- AL34 : Exhibits anti-GBM activity (IC₅₀: 0.56 µM), attributed to the thiadiazole moiety enhancing target specificity .

Enzyme Inhibition and Drug-Likeness

- Target vs. L1: The dimethylamino group in the target compound improves aqueous solubility compared to L1’s diethylamino group, critical for oral bioavailability .

- Tin Complexes (e.g., [Sn(IV)-4-(benzylideneamino)benzenesulfonamide]): Exhibit enhanced carbonic anhydrase inhibition, suggesting metal coordination amplifies bioactivity .

Physicochemical and Electronic Properties

- Electronic Effects: The dimethylamino group in the target compound donates electrons via resonance, lowering the LUMO energy (-1.89 eV) and enhancing reactivity compared to methoxy (-1.72 eV) or chloro (-2.1 eV) analogs .

- Solubility: LogP values vary with substituents; the target compound (LogP: 2.1) is more lipophilic than AL34 (LogP: 1.5) but less than diethylamino analogs (LogP: 2.8) .

Crystallography and Molecular Interactions

- Target Compound : Planar structure with intramolecular N–H···O hydrogen bonds stabilizes the Schiff base configuration .

- 4-[(4-Methoxybenzylidene)amino]benzenesulfonamide: Crystal packing dominated by π-π stacking (3.8 Å spacing) and C–H···O interactions, contrasting with the target compound’s H-bond network .

生物活性

4-((4-(Dimethylamino)benzylidene)amino)benzenesulfonamide , commonly referred to as a sulfonamide derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its potential therapeutic applications, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound includes a dimethylamino group, a sulfonamide moiety, and a benzylidene linkage, which are crucial for its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted on various sulfonamide derivatives demonstrated that this compound effectively inhibits the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for this compound ranged from 32 to 128 µg/mL against tested strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The anticancer potential of this compound has been explored through various in vitro studies. It has been shown to induce apoptosis in cancer cell lines, particularly by modulating apoptotic pathways and inhibiting cell proliferation. For instance, a study reported that treatment with this compound led to a decrease in cell viability in human breast cancer cells (MCF-7), with IC50 values observed around 15 µM .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound exhibits inhibitory effects on certain enzymes involved in bacterial metabolism and cancer cell proliferation, such as carbonic anhydrases (CAs). Inhibition constants (Ki) for various isoforms have been reported in the range of 52.8–991.7 nM .

- Cell Signaling Modulation : By affecting signaling pathways related to apoptosis and cell cycle regulation, the compound may enhance the sensitivity of cancer cells to chemotherapeutic agents.

Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. The results indicated that this compound exhibited superior activity against Pseudomonas aeruginosa compared to traditional antibiotics, suggesting its potential utility in treating resistant infections .

Study 2: Anticancer Activity

In another investigation focusing on its anticancer properties, the compound was tested against multiple cancer cell lines, including lung (A549), colon (HCT116), and breast (MCF-7). The study concluded that the compound significantly reduced cell viability and induced apoptosis through caspase activation pathways .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

| Pseudomonas aeruginosa | 32 |

Table 2: Anticancer Activity Results

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis |

| A549 | 20 | Cell cycle arrest |

| HCT116 | 18 | Caspase activation |

常见问题

Q. What are the standard synthetic routes for 4-((4-(Dimethylamino)benzylidene)amino)benzenesulfonamide?

The compound is synthesized via a Schiff base condensation reaction between 4-aminobenzenesulfonamide and 4-dimethylaminobenzaldehyde. Key steps include:

- Reagent Preparation : Substituted benzaldehyde derivatives are reacted with thionyl chloride (SOCl₂) to form acyl chlorides, which are then coupled with aminosulfonamides .

- Reaction Conditions : The reaction is carried out in dry acetone with pyridine as a catalyst to neutralize HCl byproducts. Stirring at room temperature for ~12 hours ensures completion .

- Purification : The product is isolated by solvent evaporation, followed by ethyl acetate extraction and washing with brine to remove impurities. Typical yields range from 75–90% depending on substituents .

Q. Which spectroscopic methods confirm the structure of this compound, and what key spectral features are observed?

- FT-IR : The imine (C=N) stretch appears at ~1,569 cm⁻¹, while sulfonamide S=O asymmetric/symmetric vibrations occur at ~1,143 cm⁻¹ and 1,329 cm⁻¹. N–H stretching (sulfonamide) is observed at 3,278 cm⁻¹ .

- ¹H-NMR : The imine proton (HC=N) resonates as a singlet at δ 8.43 ppm. Aromatic protons (Ar–H) appear as multiplets between δ 6.60–8.83 ppm, and N(CH₃)₂ groups show a singlet at δ 6.10 ppm .

- ¹³C-NMR : The imine carbon (C=N) is detected at δ 162.70 ppm, and the dimethylamino-substituted aromatic carbon (*C–N(CH₃)₂) appears at δ 146.80 ppm .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) elucidate molecular conformation and intermolecular interactions?

SC-XRD analysis (e.g., R factor = 0.040) reveals:

- Planarity : The benzylidene and sulfonamide moieties adopt a near-planar conformation, facilitating π-π stacking interactions .

- Hydrogen Bonding : N–H···O=S interactions between sulfonamide groups stabilize the crystal lattice, with bond distances of ~2.85 Å .

- Torsional Angles : The dihedral angle between the dimethylamino-substituted benzene and sulfonamide rings is ~12.5°, influencing electronic conjugation .

Q. What strategies resolve discrepancies between experimental and theoretical spectral data?

- DFT Calculations : Compare computed (e.g., B3LYP/6-31G**) and experimental NMR/IR spectra to identify deviations caused by solvent effects or crystal packing .

- Crystallographic Validation : Use SC-XRD data to validate bond lengths and angles, particularly for ambiguous imine (C=N) or sulfonamide (S=O) groups .

- Dynamic NMR : For flexible substituents (e.g., N(CH₃)₂), variable-temperature NMR can detect conformational exchange broadening .

Q. How can molecular docking predict the compound’s bioactivity?

- Target Selection : Dock the compound into enzyme active sites (e.g., carbonic anhydrase or serine proteases) using AutoDock Vina .

- Binding Affinity : The dimethylamino group enhances hydrophobic interactions, while the sulfonamide moiety forms hydrogen bonds with catalytic residues (e.g., Zn²⁺ in carbonic anhydrase) .

- Validation : Compare docking scores (ΔG) with experimental IC₅₀ values from enzyme inhibition assays to refine predictive models .

Q. What derivatization strategies enhance biological activity?

- Heterocyclic Fusion : Introduce pyrazole or oxazepine rings via cyclocondensation reactions to improve solubility and target specificity .

- Substituent Optimization : Replace the dimethylamino group with electron-withdrawing groups (e.g., Cl, NO₂) to modulate electronic effects and binding affinity .

- Prodrug Design : Acetylate the sulfonamide group to enhance membrane permeability, followed by enzymatic hydrolysis in vivo .

Q. How are reaction conditions optimized to improve synthetic yield?

- Solvent Screening : Polar aprotic solvents (e.g., DMF) increase imine formation rates compared to acetone .

- Catalyst Tuning : Replace pyridine with DMAP (4-dimethylaminopyridine) to accelerate acyl chloride coupling .

- Temperature Control : Elevated temperatures (50–60°C) reduce reaction time but may lower yields due to side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。